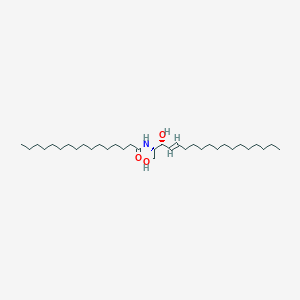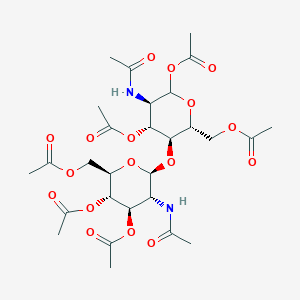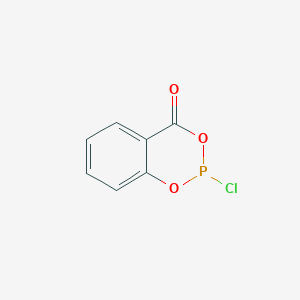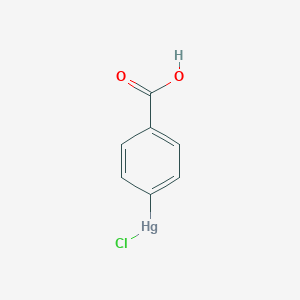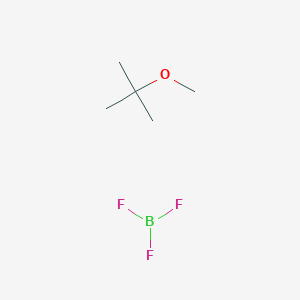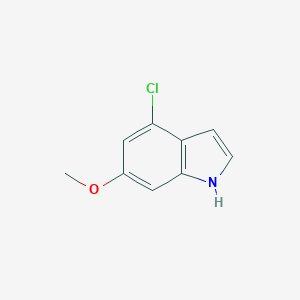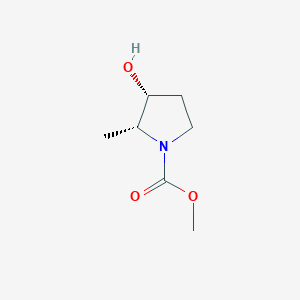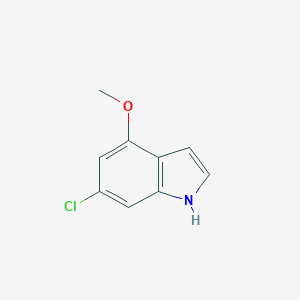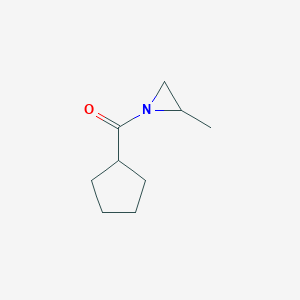
Cyclopentyl(2-methylaziridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(2-methylaziridin-1-yl)methanone, also known as CPME, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPME is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a ketone group.
Mécanisme D'action
The mechanism of action of Cyclopentyl(2-methylaziridin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response.
Effets Biochimiques Et Physiologiques
Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cyclopentyl(2-methylaziridin-1-yl)methanone inhibits the proliferation of cancer cells and induces apoptosis. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been shown to have antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopentyl(2-methylaziridin-1-yl)methanone in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and anti-inflammatory activities make it a promising candidate for further study. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research involving Cyclopentyl(2-methylaziridin-1-yl)methanone. One direction is the investigation of its potential as a lead compound for the development of anticancer drugs. Another direction is the study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and optimize its use in research.
Méthodes De Synthèse
Cyclopentyl(2-methylaziridin-1-yl)methanone can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl chloroformate, followed by the reaction with methylamine. The final step involves the reaction of the intermediate with sodium borohydride to yield Cyclopentyl(2-methylaziridin-1-yl)methanone.
Applications De Recherche Scientifique
Cyclopentyl(2-methylaziridin-1-yl)methanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity and has been considered as a potential lead compound for the development of anticancer drugs. Cyclopentyl(2-methylaziridin-1-yl)methanone has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, Cyclopentyl(2-methylaziridin-1-yl)methanone has been investigated for its antibacterial and antifungal activities.
Propriétés
Numéro CAS |
116706-94-6 |
|---|---|
Nom du produit |
Cyclopentyl(2-methylaziridin-1-yl)methanone |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
cyclopentyl-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C9H15NO/c1-7-6-10(7)9(11)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
Clé InChI |
JJAINMBCTBTOIQ-UHFFFAOYSA-N |
SMILES |
CC1CN1C(=O)C2CCCC2 |
SMILES canonique |
CC1CN1C(=O)C2CCCC2 |
Synonymes |
Aziridine, 1-(cyclopentylcarbonyl)-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



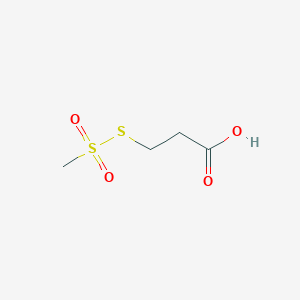
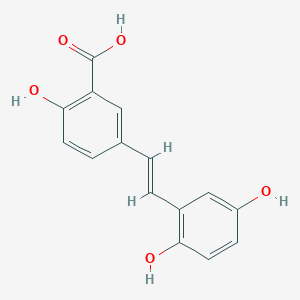
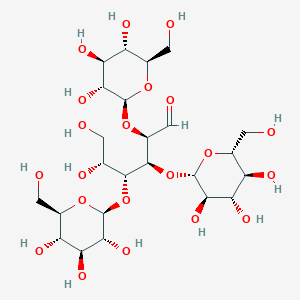
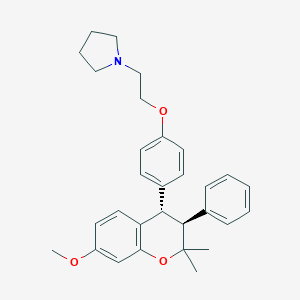
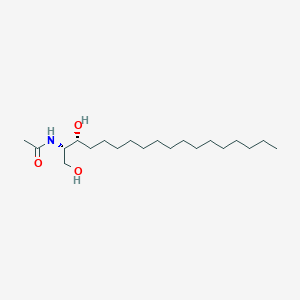
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
